5-[4-(diethylamino)-2-hydroxybenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a complex organic compound that belongs to the class of pyrimidinetriones This compound is characterized by its unique structure, which includes a diethylamino group, a hydroxyl group, and a methylene bridge connecting to a pyrimidinetrione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with barbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the condensation reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may involve the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the output and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the diethylamino group.
Scientific Research Applications
5-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound can be used in the production of dyes, pigments, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE involves its interaction with molecular targets such as enzymes or receptors. The diethylamino and hydroxyl groups play a crucial role in binding to these targets, while the pyrimidinetrione core provides stability and specificity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues.
Comparison with Similar Compounds
Similar Compounds
4-(DIETHYLAMINO)-2-HYDROXYBENZALDEHYDE: A precursor in the synthesis of the target compound.
BARBITURIC ACID: Another precursor used in the condensation reaction.
5-(HYDROXYMETHYLENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: A structurally similar compound with a hydroxymethylene group instead of the diethylamino group.
Uniqueness
The uniqueness of 5-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLENE}-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both diethylamino and hydroxyl groups allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C15H17N3O4 |
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Molecular Weight |
303.31 g/mol |
IUPAC Name |
5-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C15H17N3O4/c1-3-18(4-2)10-6-5-9(12(19)8-10)7-11-13(20)16-15(22)17-14(11)21/h5-8,19H,3-4H2,1-2H3,(H2,16,17,20,21,22) |
InChI Key |
JOPKRIRWHMUNBN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)NC(=O)NC2=O)O |
Origin of Product |
United States |
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